Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylate ester group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a carbonyl compound in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
- Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Biological Activity
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity through various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C8H12O5, and it has been characterized for its stability and solubility in various solvents, which are critical for its biological evaluation.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly as inhibitors of neuraminidase (NA), an enzyme crucial for viral replication in influenza viruses. For instance, derivatives of related compounds have shown significant inhibitory activity against NA with IC50 values ranging from 6.98 μM to 12.27 μM . These findings suggest that this compound may possess similar antiviral potential.
Anti-inflammatory Activity
Compounds within the trioxaspiro family have also been investigated for their anti-inflammatory effects. A study highlighted the anti-inflammatory activity of tricyclic compounds containing similar structural motifs, demonstrating their ability to inhibit prostaglandin synthesis with low cytotoxicity . This suggests that this compound could be explored further for potential therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that its unique spiro structure allows it to interact with specific enzymes or receptors within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. For example, a study reported high cell viability rates (over 90%) when tested on MG63 cells using an MTT assay . This indicates a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of similar compounds has been extensively studied to optimize their biological activity. Modifications in the side chains and functional groups have led to enhanced potency against specific targets such as NA . Future research on this compound could involve systematic variations in its structure to identify more potent derivatives.
Comparative Analysis
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | TBD | Potential antiviral and anti-inflammatory |
Oseltamivir (related compound) | 6.98 | Neuraminidase inhibitor |
CGP 28238 (anti-inflammatory) | <0.05 | Anti-inflammatory |
Properties
Molecular Formula |
C8H12O5 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-10-7(9)6-8(13-6)4-11-2-3-12-5-8/h6H,2-5H2,1H3 |
InChI Key |
BOAUXYJWMBIBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)COCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.